molecular formula C12H22O4 B8507822 2-(1,1-Diethyl-propyl)-malonic acid dimethyl ester

2-(1,1-Diethyl-propyl)-malonic acid dimethyl ester

Cat. No. B8507822
M. Wt: 230.30 g/mol
InChI Key: DUHNESWHKUKBJG-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

Step B To a suspension of CuI (7.61 g, 40 mmol) in anhydrous tetrahydrofuran (100 mL) at −50° C. was added ethylmagnesium chloride (2 M, 40 mL, 80 mmol) during a period of 15 min. After the addition was finished, the reaction mixture was gradually warmed room temperature and stirred for 20 min. Then the temperature of the mixture was lowered to −50° C., a tetrahydrofuran solution (50 mL) of 2-(1-ethyl-propylidene)-malonic acid dimethyl ester (3.5 g, 17.5 mmol) was added. The reaction mixture was allowed to slowly warmed to room temperature and stirred for 3 h. Aqueous saturated NH4Cl solution was added to quench the reaction. The mixture was filtered, and the filtrate was concentrated to remove most of tetrahydrofuran. The residue was extracted with ethyl acetate twice. The organic layers were combined, concentrated. The residue was purified by chromatography (EtOAc:hexanes=1:30) to give 2-(1,1-diethyl-propyl)-malonic acid dimethyl ester as a colorless oil (2.6 g, 57%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.61 g
Type
catalyst
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[CH3:2].[CH3:5][O:6][C:7](=[O:18])[C:8](=[C:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[C:9]([O:11][CH3:12])=[O:10].[NH4+].[Cl-]>O1CCCC1.[Cu]I>[CH3:12][O:11][C:9](=[O:10])[CH:8]([C:13]([CH2:1][CH3:2])([CH2:16][CH3:17])[CH2:14][CH3:15])[C:7]([O:6][CH3:5])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7.61 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
COC(C(C(=O)OC)=C(CC)CC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was gradually warmed room temperature
CUSTOM
Type
CUSTOM
Details
was lowered to −50° C.
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate twice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (EtOAc:hexanes=1:30)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(C(C(=O)OC)C(CC)(CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.